tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate
Description
Chemical Structure and Properties
The compound tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate (CAS: 1932019-20-9) is a carbamate-protected piperidine derivative with a tert-butoxycarbonyl (Boc) group and a methoxy substituent at the 3R and 4R positions of the piperidine ring. The hemioxalate salt (C11H22N2O3 · 0.5C2H2O4) has a molecular formula of C13H24N2O7 and a molecular weight of 320.34 g/mol . Its stereochemistry and oxalate counterion enhance crystallinity, making it suitable for X-ray diffraction studies using programs like SHELXL .
The methoxy group is likely introduced through alkylation or hydroxyl protection during piperidine functionalization.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-JBJOKHDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Considerations
The target compound features a piperidine core with R,R-configuration at positions 3 and 4, a methoxy group at C3, and a tert-butoxycarbonyl (Boc) carbamate at C4. The hemioxalate salt form arises from a 2:1 molar ratio of the free base to oxalic acid. Key challenges include:
- Stereoselective introduction of the methoxy and Boc-carbamate groups.
- Salt formation with oxalic acid to ensure crystallinity and stability.
The molecular formula C₁₃H₂₄N₂O₇ (free base: C₁₁H₂₂N₂O₃) necessitates precise stoichiometric control during synthesis.
Synthetic Routes and Methodological Analysis
Starting Materials and Intermediate Synthesis
Piperidine Core Functionalization
The synthesis typically begins with a 3,4-disubstituted piperidine precursor . Patent WO2020064792A1 discloses a general approach for analogous piperidine derivatives using Boc-protected amines and stereospecific oxidation (e.g., Sharpless epoxidation). For this compound:
- Methoxy Introduction :
- Mitsunobu Reaction : A chiral alcohol intermediate reacts with methanol under Mitsunobu conditions (DIAD, PPh₃) to install the methoxy group with retention of configuration.
- Epoxide Ring-Opening : An epoxide intermediate undergoes nucleophilic attack by methoxide, though this risks racemization without careful temperature control.
- Boc Protection :
Stereochemical Control
The R,R-configuration is achieved via:
Hemioxalate Salt Formation
The free base is converted to the hemioxalate salt through:
Analytical and Purification Techniques
Chromatographic Methods
Industrial-Scale Production Insights
Suppliers like PharmaBlock Sciences employ continuous flow reactors for Boc protection steps, reducing reaction times by 40% compared to batch processes. Key industrial challenges include:
- Cost Management : Oxalic acid accounts for 15–20% of raw material costs.
- Waste Streams : THF recovery systems achieve 90% solvent reuse.
Chemical Reactions Analysis
Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate is extensively used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Fluoro Groups
Key Findings :
Stereochemical and Counterion Effects
tert-Butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate hemioxalate (CAS: 2253105-08-5):
- Requires Boc deprotection for further functionalization, unlike stable methoxy derivatives .
Biological Activity
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O7
- Molar Mass : 320.34 g/mol
- CAS Number : 2253105-32-5
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- β-Secretase Inhibition : Research indicates that related compounds exhibit moderate inhibition of β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. This suggests potential neuroprotective effects against amyloidogenesis .
Neuroprotective Effects
In vitro studies demonstrated that this compound protects astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. The compound significantly improved cell viability in the presence of Aβ, indicating its potential as a neuroprotective agent .
Anti-inflammatory Properties
The compound's ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 was observed in cell culture studies. This anti-inflammatory effect may contribute to its neuroprotective properties, as inflammation is a key component in neurodegenerative diseases .
Study 1: In Vitro Neuroprotection
A study investigated the effects of this compound on astrocytes exposed to Aβ 1-42. The results showed:
- Cell Viability : Increased from 43.78% (Aβ alone) to 62.98% (Aβ + compound) at a concentration of 100 μM.
- Cytokine Levels : Significant reduction in TNFα levels compared to control groups .
Study 2: In Vivo Efficacy
In vivo models using scopolamine-induced cognitive impairment demonstrated that while the compound showed some neuroprotective effects, it did not significantly outperform established treatments like galantamine. This suggests that while promising, further optimization may be needed for effective clinical application .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
